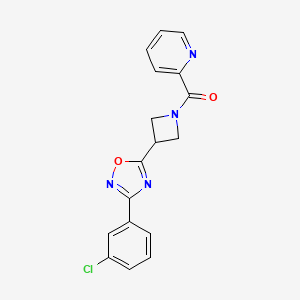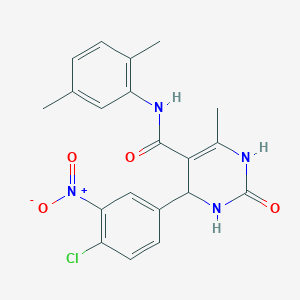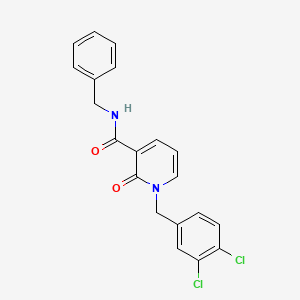![molecular formula C25H22ClN5O2S B2731503 3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451467-07-5](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the molecular formula C25H22ClN5O2S and a molecular weight of 491.991. It is intended for research use only and is not for human or veterinary use1.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a chlorophenyl group, a pyridinylpiperazine group, and a sulfanylidenequinazolinone group1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available data. However, its molecular formula is C25H22ClN5O2S and it has a molecular weight of 491.991.
Scientific Research Applications
Antagonistic and Anti-inflammatory Applications
Quinazoline derivatives have been extensively studied for their bioactive properties, including as CCR4 antagonists and anti-inflammatory agents. For instance, Yokoyama et al. (2009) synthesized a series of CCR4 antagonists showing strong inhibition of human/mouse chemotaxis and demonstrated anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential applications in treating inflammatory diseases (Yokoyama et al., 2009).
H1-Antihistaminic Agents
Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-ones with significant in vivo H1-antihistaminic activity, outperforming standard antihistamines in some cases. This research underscores the potential of quinazoline derivatives in developing new classes of antihistamines (Alagarsamy & Parthiban, 2012).
Antitumor and Antibacterial Agents
Gangjee et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidines, a structurally related class, as nonclassical antifolate inhibitors of thymidylate synthase with potential antitumor and antibacterial applications. These compounds were evaluated for their efficacy against various strains and cancer cell lines, indicating their versatility in therapeutic applications (Gangjee et al., 1996).
Diuretic Activity
Eisa et al. (1996) reported on quinazoline derivatives designed as potential diuretic agents, demonstrating the structural versatility of quinazoline compounds in targeting various biological activities, including diuresis (Eisa et al., 1996).
Antimicrobial and Larvicidal Activity
Rajanarendar et al. (2010) synthesized quinazoline derivatives displaying significant antimicrobial and mosquito larvicidal activities, highlighting the potential of these compounds in public health applications for controlling infectious diseases and mosquito populations (Rajanarendar et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. As it is intended for research use only, it should be handled with appropriate safety precautions1.
Future Directions
The future directions for this compound are not specified in the available data. However, given its complex structure and the presence of several functional groups, it could potentially be of interest in various areas of research.
Please note that this information is based on the available data and may not be complete. For a more comprehensive analysis, further research and expert consultation would be needed.
properties
CAS RN |
451467-07-5 |
|---|---|
Product Name |
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C25H22ClN5O2S |
Molecular Weight |
491.99 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H22ClN5O2S/c26-19-7-4-17(5-8-19)16-31-24(33)20-9-6-18(15-21(20)28-25(31)34)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-10,15H,11-14,16H2,(H,28,34) |
InChI Key |
IMNDRFGOOUTNLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



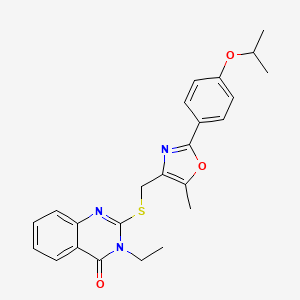
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)
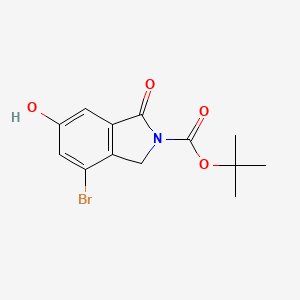
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
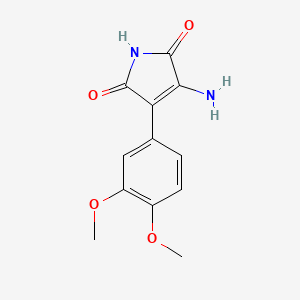
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
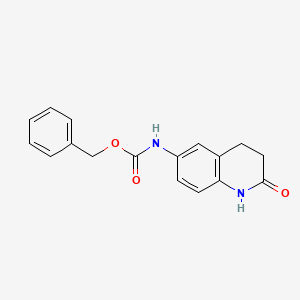
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
